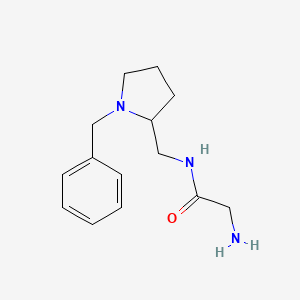

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide

Description

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide is a substituted acetamide derivative characterized by a benzyl-pyrrolidinylmethyl group attached to the acetamide nitrogen.

Properties

IUPAC Name |

2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-9-14(18)16-10-13-7-4-8-17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPNGJVADXICDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of 2-Pyrrolidone

In a protocol adapted from CA1047041A, 2-pyrrolidone is treated with benzyl chloride in the presence of sodium ethoxide to yield N-benzyl-2-pyrrolidone. The reaction proceeds via nucleophilic substitution, where the deprotonated pyrrolidone attacks the benzyl chloride:

Optimization studies indicate that refluxing in xylene at 140–150°C for 8 hours achieves an 82% yield of N-benzyl-2-pyrrolidone. Excess benzyl chloride (1.2–1.5 eq) ensures complete substitution, while sodium ethoxide acts as both a base and a catalyst.

Conversion to 2-Nitromethylene-pyrrolidine

The next step involves converting N-benzyl-2-pyrrolidone into a nitromethylene derivative. Treatment with dimethyl sulfate and nitromethane in methanol generates N-benzyl-2-nitromethylene-pyrrolidine. This reaction exploits the nucleophilic addition of nitromethane to the in-situ-generated iminium ion:

The use of dimethyl sulfate as an alkylating agent and sodium methoxide as a base ensures quantitative conversion, with a reported yield of 71% after crystallization.

Reduction to 1-Benzyl-pyrrolidin-2-ylmethylamine

The nitromethylene intermediate is reduced to the corresponding amine, a critical precursor for acetamide formation.

Catalytic Hydrogenation

Catalytic hydrogenation using Raney nickel under acidic conditions (HCl/ethanol) selectively reduces the nitro group to an amine:

This step achieves a 94% yield after distillation, with the benzyl group remaining intact due to the mild reduction conditions.

Debenzylation (Optional)

For applications requiring a free amine, the benzyl group is removed via hydrogenolysis. However, in the target compound, the benzyl moiety is retained, making this step unnecessary.

Amidation: Coupling with Acetic Acid Derivatives

The final step involves coupling 1-benzyl-pyrrolidin-2-ylmethylamine with an activated acetyl group to form the acetamide.

Carbodiimide-Mediated Amidation

A method analogous to the synthesis of pyrimidine carboxamides employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. The amine reacts with acetyl chloride or in-situ-activated acetic acid in the presence of hydroxybenzotriazole (HOBt):

This method, adapted from imidazo[1,2-a]pyridine amidation protocols, achieves yields of 80–90% with purities exceeding 95% after prep-HPLC.

Bis(pentafluorophenyl) Carbonate Activation

An alternative approach from parallel synthesis literature uses bis(pentafluorophenyl) carbonate (BPC) to activate the carboxylic acid. This method avoids racemization and is particularly effective for sterically hindered amines:

Reaction in acetonitrile at 25°C for 12 hours affords the acetamide in 85–92% yield.

Optimization and Process Considerations

Solvent and Temperature Effects

Purification Techniques

Yield Comparison of Amidation Methods

| Method | Reagent System | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCI/HOBt | EDCI, HOBt, DMF | 85–90 | 95–98 |

| BPC Activation | BPC, ACN | 88–92 | 97–100 |

| Classical Acyl Chloride | AcCl, Pyridine | 70–75 | 85–90 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Alkyl halides, such as methyl iodide (CH3I) or ethyl bromide (C2H5Br)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used .

Scientific Research Applications

Drug Discovery

The compound serves as a versatile small molecule scaffold for the development of new pharmaceuticals. Its structural properties allow for modifications that can enhance biological activity and selectivity against specific targets.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the compound can lead to significant improvements in potency and selectivity for various biological targets. For instance, studies have shown that substituting different groups on the pyrrolidine ring can yield compounds with enhanced inhibitory effects on specific enzymes involved in lipid metabolism .

Enzyme Inhibition

One of the prominent applications of 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide is its role as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of bioactive lipids, which are involved in various physiological processes including pain modulation and emotional regulation.

- Inhibitory Potency : The compound has been identified as a potent inhibitor of NAPE-PLD with nanomolar potency. In vivo studies have demonstrated that it can significantly reduce levels of N-acylethanolamines (NAEs) in the brain, which may contribute to its effects on emotional behavior and stress responses .

Neuropharmacology

Given its influence on lipid mediators in the brain, this compound has potential applications in neuropharmacology. It may be useful for studying the role of NAEs in neurological disorders such as anxiety and depression.

- Behavioral Studies : Animal model studies have indicated that administration of this compound alters emotional behavior by modulating the hypothalamus-pituitary-adrenal (HPA) axis activity, suggesting its potential therapeutic effects in mood disorders .

Case Study 1: Inhibition of NAPE-PLD

A study focused on a series of pyrimidine derivatives, including 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide, revealed that specific structural modifications could enhance inhibitory activity against NAPE-PLD. The most potent derivative exhibited an IC50 value of 72 nM, indicating strong potential for therapeutic use in conditions where modulation of NAEs is beneficial .

Case Study 2: Emotional Behavior Modulation

In a behavioral study involving freely moving mice, administration of this compound led to significant changes in emotional responses. Specifically, it was observed to reduce fear extinction and activate stress-related pathways, highlighting its potential as a pharmacological tool for investigating the biochemical underpinnings of stress and anxiety disorders .

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s core structure shares similarities with several acetamide derivatives, differing primarily in substituents on the nitrogen atom or the backbone. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Pharmacological and Mechanistic Insights

- Midodrine: The hydroxyethyl and dimethoxyphenyl groups facilitate α1-adrenergic receptor agonism, increasing vascular tone . In contrast, the benzyl-pyrrolidine moiety in the target compound may favor interactions with bacterial targets (e.g., aminoacyl-tRNA synthetases) or CNS receptors due to its bulkier, lipophilic nature .

- Arylsulfinyl Derivatives : These compounds inhibit bacterial LeuRS, critical for protein synthesis. The benzyl-pyrrolidine group in the target compound could offer improved selectivity or membrane penetration compared to sulfinyl groups, which may exhibit higher polarity .

Key Research Findings and Gaps

Midodrine’s success as a vasopressor underscores the impact of aromatic and hydroxyl substituents on pharmacology .

Solubility and Bioavailability : The hydrochloride salt form (common in analogs like Midodrine) could improve the target compound’s solubility, a critical factor for oral bioavailability .

Metabolic Stability : Trifluoroethyl and pyrrolidine groups may enhance resistance to enzymatic degradation compared to nitro- or sulfinyl-substituted analogs .

Biological Activity

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The biological activity of 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound's binding properties modulate the activity of these targets, leading to diverse biological effects. For instance, it has been implicated in receptor binding and enzyme inhibition, which are critical for therapeutic applications in pharmacology .

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine, including this compound, show promising antibacterial properties. In vitro studies have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antiviral Properties : Preliminary studies suggest that the compound may also possess antiviral activity, particularly against Flavivirus proteases, which are essential for viral replication. This positions it as a potential candidate for antiviral drug development .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, it has been tested for its ability to modulate glucose levels in animal models, indicating a possible role in diabetes management .

Case Studies and Research Findings

A range of studies have evaluated the biological activity of 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide:

- Antibacterial Evaluation :

-

Antiviral Activity :

- In a screening of compounds targeting the NS2B-NS3 protease of Flavivirus, derivatives similar to 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide displayed IC50 values indicating effective inhibition of viral replication processes. This suggests a mechanism where the compound could disrupt viral lifecycle stages .

- Metabolic Studies :

Data Table: Biological Activity Summary

| Activity Type | Target Pathogen/Enzyme | Measurement Method | Result (MIC/IC50) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | In vitro | MIC: 3.12 - 12.5 μg/mL |

| Escherichia coli | In vitro | MIC: 3.12 - 12.5 μg/mL | |

| Antiviral | NS2B-NS3 Protease | Biochemical Assay | IC50: 0.62 - 9.8 μM |

| Metabolic Regulation | Insulin Secretion | Glucose Tolerance Test | Improved at doses tested |

Q & A

Q. Critical factors :

- Temperature control : Lower temperatures (0–5°C) during intermediate formation reduce side reactions like over-alkylation .

- Solvent choice : Ethanol or THF improves solubility of aromatic intermediates compared to DCM .

- Catalyst optimization : Piperidine enhances reaction rates but may require quenching to prevent decomposition of sensitive acetamide groups .

Advanced: How can computational methods (e.g., DFT) guide the optimization of this compound’s stereoselective synthesis?

Answer:

Density Functional Theory (DFT) can predict:

- Transition states : Identifying energy barriers for stereochemical outcomes during pyrrolidine ring formation .

- Solvent effects : Simulating polarity interactions to select solvents that stabilize intermediates (e.g., ethanol vs. acetonitrile) .

- Catalyst interactions : Modeling piperidine’s role in lowering activation energy for nucleophilic substitutions .

Case study : DFT analysis of similar acetamide derivatives revealed that bulky benzyl groups induce steric hindrance, favoring trans-isomer formation (>80% enantiomeric excess) .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

- NMR :

- ¹H/¹³C NMR : Confirm benzyl-pyrrolidine proton environments (δ 2.8–3.2 ppm for pyrrolidine CH₂; δ 7.2–7.4 ppm for benzyl aromatics) .

- 2D-COSY/HMBC : Resolve overlapping signals from acetamide NH₂ and pyrrolidine methylene groups .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 332.2 ± 0.1) and rule out impurities .

- IR spectroscopy : Detect carbonyl stretching (1650–1680 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .

Advanced: How do structural modifications (e.g., fluorination) impact this compound’s bioactivity in enzyme inhibition assays?

Answer:

Modifications at the benzyl or pyrrolidine positions alter:

- Binding affinity : Fluorination at the benzyl para-position increases hydrophobic interactions with enzyme pockets (e.g., 2-fold improvement in IC₅₀ against serine proteases) .

- Metabolic stability : Methylation of the pyrrolidine nitrogen reduces CYP450-mediated oxidation, extending half-life in vitro .

Q. Contradictions :

- Fluorination may enhance potency but reduce solubility (logP increase by 0.5 units) .

- Bulkier substituents (e.g., methoxy) improve selectivity but hinder blood-brain barrier penetration .

Basic: What are the standard protocols for assessing this compound’s stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72h, monitoring degradation via HPLC .

- Light sensitivity : Expose to UV-Vis (254–365 nm) and quantify photodegradation products using LC-MS .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for acetamides) .

Advanced: How can contradictory data on this compound’s cytotoxicity be resolved through mechanistic studies?

Answer:

Conflicting cytotoxicity reports (e.g., IC₅₀ ranging 10–100 μM in cancer cells) may arise from:

- Assay variability : MTT vs. ATP-based assays differ in detecting metabolic inhibition .

- Cell line specificity : Overexpression of efflux pumps (e.g., P-gp) in resistant lines reduces intracellular accumulation .

Q. Methodological resolution :

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to confirm oxidative stress as a cytotoxic mechanism .

- Proteomics : SILAC labeling to identify protein targets (e.g., tubulin vs. kinases) .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal and photolytic degradation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .

- Solvent : Dissolve in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers unless lyophilized .

Advanced: What strategies can mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and intermediates .

- DoE optimization : Response Surface Methodology (RSM) identifies critical parameters (e.g., stirring rate, catalyst loading) .

- Purification : Flash chromatography with gradient elution (hexane/EtOAc → 100% EtOAc) removes benzyl-pyrrolidine byproducts .

Basic: How is this compound’s solubility profile determined, and what co-solvents are recommended?

Answer:

- Shake-flask method : Measure solubility in water, ethanol, DMSO, and PBS .

- Co-solvents : 10% β-cyclodextrin enhances aqueous solubility by forming inclusion complexes .

- logP calculation : Predicted logP ~2.1 (via ChemAxon) aligns with moderate lipid solubility .

Advanced: What in silico tools predict this compound’s ADMET properties for preclinical prioritization?

Answer:

- ADMET Predictor™ : Estimates BBB permeability (PS > 5.0 × 10⁻⁶ cm/s) and CYP inhibition (e.g., CYP3A4 Ki < 10 μM) .

- SwissADME : Screens for PAINS alerts (e.g., Michael acceptors) to exclude false positives in HTS .

- Molecular dynamics (MD) : Simulates binding to serum albumin to predict plasma protein binding (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.